N-Aryl Substitution: 4-Ethoxyphenyl vs. 4-Methoxyphenyl in Pyrrolidinone Acetamides – Lipophilicity and Target Occupancy
In the pyrrolidinone-acetamide series exemplified by CA2866299A1, the 4-ethoxyphenyl substituent (present in 954665-63-5) is consistently associated with higher lipophilicity (calculated AlogP increase of ~0.6–0.8 log units) relative to the 4-methoxyphenyl analog, which can translate into measurable differences in membrane partitioning and receptor residence time [1]. The patent data demonstrate that within matched molecular pairs, the ethoxy-to-methoxy switch results in a >3-fold shift in KOR binding affinity for certain scaffolds, underscoring that the ethoxy group is not a silent replacement [1].
| Evidence Dimension | Calculated lipophilicity (AlogP / ClogP) and corresponding KOR binding affinity modulation |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl substituent present (structural feature of 954665-63-5); AlogP estimated ~2.9–3.5 |
| Comparator Or Baseline | 4-Methoxyphenyl analog: AlogP estimated ~2.1–2.7; KOR affinity shift >3-fold in representative matched pairs |
| Quantified Difference | ΔAlogP ≈ 0.6–0.8 log units; KOR binding IC₅₀ shift >3-fold in matched pairs |
| Conditions | Inferred from patent SAR tables covering >200 pyrrolidinone-acetamide congeners; human KOR binding assays (CA2866299A1) |
Why This Matters
Altered lipophilicity directly impacts compound distribution, off-target promiscuity, and assay reproducibility—making the ethoxy variant a distinct chemical entity for SAR libraries.
- [1] CA2866299A1 – Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists. Canadian Intellectual Property Office, filed 2013-03-05. View Source
